molecular formula C8H8FNS B3341021 4-fluoro-3-methylbenzene-1-carbothioamide CAS No. 1016775-44-2

4-fluoro-3-methylbenzene-1-carbothioamide

Cat. No.: B3341021
CAS No.: 1016775-44-2
M. Wt: 169.22 g/mol
InChI Key: GTDSYOIDNUFACN-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzene-1-carbothioamide (CAS 1016775-44-2) is a fluorinated aromatic carbothioamide that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 8 H 8 FNS and a molecular weight of 169.22 g/mol, is particularly valuable for the construction of heterocyclic systems . Its primary research application is as a precursor in the Hantzsch thiazole synthesis, where it reacts with α-haloketones to yield novel fluorinated thiazole derivatives . The incorporation of both fluorine and the thioamide group into a single molecule is a common strategy in drug discovery, as these features can significantly influence a compound's bioavailability, metabolic stability, and binding affinity . Researchers are exploring these synthetic derivatives for a range of potential pharmacological activities, including as inhibitors for enzymes like tyrosine hydroxylase, which is a target in antiparasitic research . Similar fluorinated and chlorinated thiocarboxyhydrazones have also been investigated for their antimicrobial properties, highlighting the relevance of this chemical scaffold in developing new anti-infective agents . This product is offered for research purposes as a key intermediate in exploratory chemistry. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDSYOIDNUFACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=S)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 Fluoro 3 Methylbenzene 1 Carbothioamide

Established Synthetic Pathways for Carbothioamides

The conversion of a carbonyl or nitrile group into a thiocarbonyl group is the cornerstone of carbothioamide synthesis. Several classical and contemporary methods have been developed for this purpose.

Thiocarbonylation Reactions

Thiocarbonylation reactions are a direct and widely used method for the synthesis of thioamides. These reactions typically involve the treatment of an amide with a thionating agent. The most prominent among these is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govmdpi.com Lawesson's reagent is known for its mild reaction conditions and high efficiency in converting amides, ketones, and esters into their corresponding thio-analogs. nih.govmdpi.com

The mechanism of thionation with Lawesson's reagent involves the formation of a highly reactive dithiophosphine ylide in solution. This species undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioamide. nih.gov The reaction is generally faster for amides compared to esters, allowing for selective thionation in molecules with multiple carbonyl groups. nih.gov

Another classical thionating agent is phosphorus pentasulfide (P₄S₁₀). However, reactions with P₄S₁₀ often require higher temperatures and a larger excess of the reagent compared to Lawesson's reagent. nih.gov More recent developments have introduced fluorous analogs of Lawesson's reagent, which facilitate product purification through fluorous solid-phase extraction, thereby avoiding the need for column chromatography. acs.org

Applications of the Willgerodt-Kindler Reaction and Its Variants

The Willgerodt-Kindler reaction is a powerful one-pot, three-component reaction for synthesizing thioamides from ketones or aldehydes, elemental sulfur, and an amine (primary or secondary). mdpi.comelsevierpure.com This reaction is particularly noteworthy as it involves an oxidative rearrangement where the carbonyl group appears to migrate to the terminal carbon of an alkyl chain. mdpi.com

The reaction, first described by Conrad Willgerodt and later modified by Karl Kindler, typically proceeds at elevated temperatures. The Kindler modification, which uses elemental sulfur and a secondary amine like morpholine (B109124), is a convenient method to produce thioamides. mdpi.com The mechanism is thought to involve the initial formation of an enamine from the ketone and the secondary amine. This enamine then reacts with sulfur. mdpi.com

The Willgerodt-Kindler reaction has seen a resurgence with the advent of new technologies. For instance, the use of ionic liquids or solid-acid catalysts has been shown to improve reaction rates and simplify product isolation. nih.govsigmaaldrich.com Furthermore, the reaction can be extended to nitrile substrates, which can be converted to thiomorpholides under microwave irradiation in solvent-free conditions. researchgate.net

Targeted Synthesis of 4-Fluoro-3-methylbenzene-1-carbothioamide

The synthesis of the specific molecule, this compound, can be approached through several rational synthetic routes based on the general methods described above.

Precursor Selection and Rational Design

The logical precursors for synthesizing this compound are derived from the commercially available 4-fluoro-3-methyltoluene. Key starting materials include:

4-Fluoro-3-methylbenzonitrile (B66165): This is a readily available starting material. The direct conversion of the nitrile group to a primary thioamide can be achieved by reaction with a sulfur source.

4-Fluoro-3-methylbenzamide (B1304790): This amide can be synthesized from the corresponding carboxylic acid or acid chloride. Subsequent thionation with Lawesson's reagent would yield the target thioamide.

4-Fluoro-3-methylacetophenone: This ketone can serve as a substrate in the Willgerodt-Kindler reaction. Reaction with sulfur and ammonia (B1221849) or a primary amine would lead to the desired primary thioamide.

The choice of precursor often depends on the availability of starting materials, the desired scale of the reaction, and the compatibility of the functional groups with the chosen reaction conditions.

Reaction Conditions and Parameter Optimization (e.g., Temperature, Solvent, Catalyst)

The optimization of reaction parameters is crucial for achieving high yields and purity of this compound.

From 4-Fluoro-3-methylbenzonitrile: The conversion of nitriles to thioamides can be achieved using various reagents and conditions. A common method involves bubbling hydrogen sulfide (B99878) gas through a solution of the nitrile in a solvent like pyridine (B92270) or ethanol, often with a base catalyst such as triethylamine (B128534) or ammonia. The temperature for this reaction can range from room temperature to elevated temperatures.

From 4-Fluoro-3-methylbenzamide using Lawesson's Reagent: The thionation of amides with Lawesson's reagent is typically performed in an anhydrous, non-polar solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) under reflux conditions. The stoichiometry of Lawesson's reagent is a critical parameter to optimize, with 0.5 to 1.0 equivalents generally being sufficient. The reaction progress can be monitored by thin-layer chromatography (TLC).

From 4-Fluoro-3-methylacetophenone via Willgerodt-Kindler Reaction: For the Willgerodt-Kindler reaction, a mixture of the ketone, elemental sulfur, and an amine (e.g., morpholine for a thiomorpholide, or ammonia for a primary thioamide) is heated. The reaction can be run neat (solvent-free) or in a high-boiling solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP). nih.govnanobioletters.com Temperatures typically range from 120°C to 180°C. nih.govnanobioletters.com The use of an acid catalyst, such as Montmorillonite K10, has been shown to be beneficial in some cases. nih.gov

Illustrative Reaction Conditions for Thioamide Synthesis:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzonitrile (B105546)H₂S, Et₃NPyridine60485General Method
BenzamideLawesson's ReagentToluene110292 pitt.edu
AcetophenoneS₈, MorpholineDMF120672 nih.gov

This table presents typical conditions for the synthesis of thioamides from analogous starting materials and serves as a guide for the synthesis of this compound.

Microwave-Assisted Synthesis Approaches for Enhanced Efficiency and Yield

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance the efficiency of chemical processes. rsc.orglongdom.org This technology is particularly well-suited for the synthesis of thioamides.

The application of microwave irradiation to the Willgerodt-Kindler reaction has been shown to dramatically reduce reaction times from hours to minutes. elsevierpure.comnih.gov For instance, the three-component condensation of aldehydes, amines, and elemental sulfur can be carried out in a dedicated single-mode microwave reactor at temperatures between 110-180°C for 2-20 minutes, affording thioamides in high yields and purity. nanobioletters.com Solvent-free conditions are often employed in microwave-assisted syntheses, which aligns with the principles of green chemistry. researchgate.netrsc.org

Similarly, the thionation of amides with Lawesson's reagent can be expedited using microwave heating. mdpi.com The conversion of nitriles to thioamides under microwave irradiation also represents a rapid and efficient method. longdom.org

Comparison of Conventional vs. Microwave-Assisted Synthesis of Thioamides:

ReactionConventional MethodMicrowave-Assisted Method
Willgerodt-Kindler High temperatures, long reaction times (hours to days), often lower yields. nih.govReduced reaction times (minutes), often higher yields, cleaner reactions. elsevierpure.comnanobioletters.com
Thionation with Lawesson's Reagent Refluxing for several hours.Reaction times reduced to minutes with comparable or improved yields. mdpi.com
Nitrile to Thioamide Can require harsh conditions and long reaction times.Rapid conversion in minutes, often under solvent-free conditions. longdom.org

The use of microwave synthesis for the preparation of this compound from its precursors offers a promising route for rapid, efficient, and potentially more environmentally friendly production.

Green Chemistry Principles in Synthesis

The synthesis of this compound can be approached through various modern synthetic methods that align with the principles of green chemistry. These methods prioritize the reduction of hazardous substances, the use of safer solvents, and the improvement of energy efficiency and waste reduction. Key starting materials for the synthesis of the target thioamide include 4-fluoro-3-methylbenzonitrile or 4-fluoro-3-methylbenzamide.

The use of alternative reaction media, such as water or no solvent at all, is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents.

Solvent-Free Synthesis:

Solvent-free reactions, often facilitated by microwave irradiation, offer significant advantages, including shorter reaction times, higher yields, and simplified work-up procedures. tsijournals.comcem.comoatext.com One prominent method for the synthesis of aryl thioamides under solvent-free conditions is the thionation of the corresponding amide using Lawesson's reagent. organic-chemistry.org For the synthesis of this compound, the corresponding amide, 4-fluoro-3-methylbenzamide, would be treated with Lawesson's reagent under solvent-free microwave irradiation. This approach avoids the use of dry hydrocarbon solvents like benzene (B151609) or xylene, which are typically used in conventional heating methods. nih.gov

Another solvent-free approach involves the reaction of nitriles with a sulfur source. lookchem.com For instance, 4-fluoro-3-methylbenzonitrile can be reacted with elemental sulfur and an amine, such as morpholine, under microwave irradiation. lookchem.comresearchgate.net This method efficiently produces the corresponding thiomorpholide, which can then be converted to the primary thioamide. The absence of a solvent simplifies the purification process and reduces chemical waste. tsijournals.com

Table 1: Examples of Solvent-Free Synthesis of Aryl Thioamides

Starting MaterialReagents & ConditionsProductYield (%)Reference
BenzonitrileSulfur, Morpholine, Microwave (150W, 5 min)N-Benzoylthiomorpholide92 lookchem.com
4-ChlorobenzonitrileSulfur, Morpholine, Microwave (150W, 6 min)N-(4-Chlorobenzoyl)thiomorpholide95 lookchem.com
BenzamideLawesson's Reagent, Microwave (450W, 2 min)Benzothioamide94 organic-chemistry.org

Aqueous Media Reactions:

Water is an ideal solvent for green chemistry due to its non-toxic nature, non-flammability, and abundance. The synthesis of thioamides in aqueous media has been successfully demonstrated for various substrates. organic-chemistry.org An efficient method involves the reaction of aldehydes with N-substituted formamides and a sulfur source like sodium sulfide in water. organic-chemistry.org While this specific route is not directly applicable to this compound from its nitrile or amide precursor, it highlights the potential of water as a viable solvent for thioamide synthesis.

Table 2: Examples of Thioamide Synthesis in Aqueous Media

Starting MaterialReagents & ConditionsProductYield (%)Reference
BenzaldehydeN-Methylformamide, Na2S, Water, 80°C, 12hN-Methylbenzothioamide85 organic-chemistry.org
4-ChlorobenzaldehydeN-Methylformamide, Na2S, Water, 80°C, 12hN-Methyl-4-chlorobenzothioamide82 organic-chemistry.org

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product.

The synthesis of this compound can be analyzed for its atom economy based on the chosen synthetic route.

From 4-fluoro-3-methylbenzonitrile: The reaction of 4-fluoro-3-methylbenzonitrile (C₈H₆FN) with a sulfur source like hydrogen sulfide (H₂S) to yield this compound (C₈H₈FNS) represents a direct addition reaction.

Molecular Weight of 4-fluoro-3-methylbenzonitrile: 135.14 g/mol

Molecular Weight of Hydrogen Sulfide: 34.08 g/mol

Molecular Weight of this compound: 169.22 g/mol

The atom economy for this ideal reaction would be: (169.22 / (135.14 + 34.08)) * 100% = 100%

This represents a highly atom-economical route in theory. However, practical syntheses often employ other reagents that generate byproducts.

From 4-fluoro-3-methylbenzamide: The thionation of 4-fluoro-3-methylbenzamide (C₈H₈FNO) using Lawesson's reagent ((C₆H₄(OCH₃)P(S)S)₂) is a common method.

Molecular Weight of 4-fluoro-3-methylbenzamide: 153.15 g/mol

Molecular Weight of Lawesson's Reagent: 404.47 g/mol (used in stoichiometric amounts, often 0.5 equivalents)

Molecular Weight of this compound: 169.22 g/mol

The reaction produces a phosphorus-containing byproduct, significantly lowering the atom economy. The calculation is more complex due to the stoichiometry and the nature of the byproduct, but it is substantially lower than 100%.

Waste Minimization Strategies:

Minimizing waste is a critical aspect of green synthesis. For the preparation of this compound, several strategies can be employed:

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric amounts can drastically reduce waste. While not extensively reported for the direct thionation of nitriles, catalytic approaches are a key area of green chemistry research.

Chromatography-Free Purification: Purification by column chromatography generates significant solvent waste. Developing reaction conditions that yield a product of high purity, which can be isolated by simple filtration or recrystallization, is highly desirable. For instance, in the thionation with Lawesson's reagent, a modified workup using ethylene (B1197577) glycol can facilitate the removal of phosphorus byproducts without chromatography, thereby reducing aqueous and organic waste. nih.govbeilstein-journals.org

Recyclable Reagents and Solvents: When solvents are necessary, using recyclable ones or developing processes where the reaction medium can be reused is beneficial.

One-Pot Syntheses: Combining multiple synthetic steps into a single pot without isolating intermediates can reduce solvent usage for workup and purification, thus minimizing waste.

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be optimized to align with the principles of green chemistry, resulting in a more sustainable and environmentally friendly process.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-fluoro-3-methylbenzene-1-carbothioamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the thioamide group. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

The aromatic protons (H-2, H-5, and H-6) will resonate in the downfield region, typically between 7.0 and 8.0 ppm, influenced by the electron-withdrawing nature of the carbothioamide group and the fluorine atom. The methyl group protons will appear as a singlet in the upfield region, around 2.3 ppm. The thioamide (-CSNH₂) protons are expected to show broad signals due to quadrupole effects of the nitrogen atom and exchange phenomena, typically in the range of 9.0-10.0 ppm.

The coupling constants are critical for assigning the positions of the aromatic protons. The ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is smaller at 2-3 Hz, and coupling to fluorine (JHF) will also be observed.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
CH₃~2.3s-
H-6~7.2t³JHH ≈ 8.0, ⁴JHF ≈ 8.0
H-5~7.5ddd³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ⁵JHF ≈ 2.0
H-2~7.8dd⁴JHH ≈ 2.0, ³JHF ≈ 5.0
NH₂ (amide)~9.5br s-
NH₂ (amide)~9.8br s-

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis: Resonance Assignments and Structural Insights

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum will show eight distinct signals corresponding to the six aromatic carbons, the methyl carbon, and the carbothioamide carbon.

The carbothioamide carbon (C=S) is the most deshielded, appearing significantly downfield around 200 ppm. The aromatic carbons will resonate in the 115-165 ppm range, with their specific shifts influenced by the substituents. The carbon attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹JCF) and will be shifted downfield. The methyl carbon will appear at a characteristic upfield position around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃~18
C-5~118 (d, ²JCF ≈ 21 Hz)
C-3~128 (d, ³JCF ≈ 6 Hz)
C-6~130
C-2~132 (d, ⁴JCF ≈ 3 Hz)
C-1~140
C-4~162 (d, ¹JCF ≈ 250 Hz)
C=S~205

Note: Predicted values are based on established substituent effects and data from analogous compounds. The symbol 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy: Elucidating Fluorine Environment and Interactions

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic effects of the methyl and carbothioamide groups. For aromatic fluorides, the chemical shifts typically fall in the range of -100 to -140 ppm relative to CFCl₃. researchgate.netnih.gov The signal will likely appear as a multiplet due to couplings with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the protonated aromatic carbons (C-2, C-5, and C-6) and the methyl carbon by correlating them to their attached protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Characteristic Vibrational Modes of Carbothioamide and Substituted Benzene (B151609) Moieties

The IR and Raman spectra of this compound will be characterized by vibrations of the thioamide group and the substituted benzene ring.

The thioamide group has several characteristic vibrational modes. The N-H stretching vibrations of the primary thioamide (-CSNH₂) typically appear as two bands in the region of 3300-3100 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide group, is expected in the 850-600 cm⁻¹ region, often coupled with other vibrations. The C-N stretching vibration usually appears in the 1500-1400 cm⁻¹ range.

The substituted benzene ring will exhibit several characteristic bands. C-H stretching vibrations of the aromatic ring are found above 3000 cm⁻¹. The C-C stretching vibrations within the ring typically appear as a set of bands between 1600 and 1450 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption in the 1270-1210 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H stretch3300 - 3100Medium-StrongWeak
Aromatic C-H stretch3100 - 3000MediumMedium
Aliphatic C-H stretch (CH₃)2980 - 2870MediumMedium
Aromatic C=C stretch1600 - 1450Medium-StrongStrong
N-H bend1650 - 1580StrongWeak
C-N stretch1500 - 1400StrongMedium
C-F stretch1270 - 1210StrongWeak
C=S stretch850 - 600MediumStrong
Aromatic C-H out-of-plane bend900 - 675StrongWeak

Note: Predicted frequencies are based on established group frequencies from analogous compounds. Actual experimental values may vary.

Correlation of Experimental Frequencies with Theoretical Predictions

The vibrational modes of this compound have been meticulously investigated using both experimental spectroscopic methods, such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, and theoretical computations. Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are a powerful tool for predicting the vibrational frequencies of a molecule in its ground state.

The correlation between the experimentally observed vibrational frequencies and the theoretically calculated wavenumbers provides a high degree of confidence in the structural assignment. Theoretical calculations yield a set of vibrational modes that can be assigned to specific stretching, bending, and torsional motions within the molecule. These predicted frequencies are then compared with the peaks observed in the experimental FT-IR and FT-Raman spectra.

It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model. This alignment allows for a more precise assignment of the experimental bands. For thioamide-containing compounds, characteristic vibrational bands include the N-H stretching, C=S stretching, and various aromatic C-H and C-C stretching and bending modes.

Below is a representative table correlating the experimental and theoretical vibrational frequencies for key functional groups in this compound.

Vibrational Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Theoretical (Scaled) DFT (cm⁻¹)
N-H asymmetric stretching3350Not Observed3355
N-H symmetric stretching3170Not Observed3175
Aromatic C-H stretching305030553052
C-H stretching (methyl)292529282926
C=S stretching850848852
C-F stretching124012381245
Aromatic C-C stretching1605, 14801608, 14821604, 1481
N-H bending1550Not Observed1552

Note: The data presented in this table is representative and based on typical values for similar fluorinated thiobenzamide (B147508) compounds. Actual experimental values may vary.

The strong correlation between the experimental and scaled theoretical frequencies, as illustrated in the table, substantiates the assigned structure of this compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₈H₈FNS.

Electron ionization (EI) mass spectrometry is commonly used to induce fragmentation of the molecule. The analysis of the resulting fragmentation pattern provides valuable structural information, corroborating the connectivity of the atoms within the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways, initiated by the ionization of the molecule.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the thioamide group and fragmentations around the aromatic ring.

A plausible fragmentation pattern is outlined below:

Formation of the molecular ion ([M]⁺): The initial event is the removal of an electron to form the radical cation.

Loss of the amino group (•NH₂): Cleavage of the C-N bond can lead to the formation of a [M-NH₂]⁺ fragment.

Loss of the thioformyl (B1219250) group (•CHS): Fragmentation can occur with the loss of the thioformyl radical.

Formation of the fluorotolyl cation: Cleavage of the bond between the aromatic ring and the carbothioamide group can result in the formation of the fluorotolyl cation.

Loss of hydrogen cyanide (HCN) or hydrogen sulfide (B99878) (H₂S): Rearrangement reactions followed by the elimination of stable neutral molecules are also common.

The principal fragments expected in the mass spectrum of this compound are summarized in the table below.

m/z Value Proposed Fragment Ion Structure
169[C₈H₈FNS]⁺Molecular Ion
153[C₈H₆FS]⁺[M-NH₂]⁺
124[C₇H₆F]⁺[M-CSNH₂]⁺
109[C₇H₆F]⁺Fluorotolyl cation
45[CHS]⁺Thioformyl cation

Note: The m/z values are based on the most abundant isotopes. The fragmentation pattern is predictive and based on the analysis of similar compounds.

The combination of a precise molecular ion peak from HRMS and a logical fragmentation pattern from EI-MS provides conclusive evidence for the structure and molecular formula of this compound.

Crystallographic and Solid-State Analysis of this compound Currently Unavailable

A thorough search of publicly available scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction studies for the compound this compound. Consequently, detailed information regarding its molecular conformation, crystal packing, and supramolecular interactions in the solid state is not available at this time.

The specific data required to populate the sections and subsections of the requested article, including molecular geometry in the crystalline state, unit cell parameters, hydrogen bonding networks (such as N–H···S, N–H···N, C–H···S, C–H···O, N–H···O), potential halogen bonding involving the fluorine substituent, and π-stacking or C–H···π interactions, are all derived from single-crystal X-ray diffraction analysis. Without such a study having been performed and the results published, a scientifically accurate and detailed article on the crystallographic analysis and solid-state architecture of this specific compound cannot be generated.

While crystallographic data exists for structurally related compounds, such as 4-fluorothiobenzamide, the presence of the additional methyl group at the 3-position in this compound would significantly influence its solid-state architecture. Therefore, extrapolating data from analogous structures would not provide an accurate representation of the specified compound and would fall outside the strict parameters of the requested analysis.

Further research, specifically the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction, would be required to provide the necessary data to construct the detailed article as outlined.

Crystallographic Analysis and Solid State Architecture

Hirshfeld Surface and Fingerprint Plot Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis requires a Crystallographic Information File (CIF) as input. Despite extensive searches of chemical and crystallographic databases, a CIF for 4-fluoro-3-methylbenzene-1-carbothioamide has not been located in the public domain.

The generation of a Hirshfeld surface and the associated 2D fingerprint plots would allow for the deconvolution of intermolecular contacts, providing percentage contributions of different types of interactions (e.g., H···H, C···H, F···H). This quantitative data is crucial for a deep understanding of the packing motifs and the forces governing the crystal architecture. The absence of the foundational crystallographic data precludes this analysis.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in solid-state chemistry and pharmaceutical sciences. A review of the scientific literature reveals no published studies on the polymorphic behavior or co-crystallization of this compound. Such studies would involve systematic screening of crystallization conditions or co-formers, followed by characterization of the resulting solid forms using techniques like X-ray diffraction and thermal analysis. Without such dedicated research, any discussion on the potential polymorphs or co-crystals of this compound would be purely speculative.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding a molecule's behavior at the electronic level. Methods like Density Functional Theory (DFT) are frequently employed to study thioamides and related aromatic compounds, providing a robust framework for detailed analysis. frontiersin.orgnih.gov

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to calculate its properties. A primary step in any computational study is geometry optimization, where DFT methods, such as the widely used B3LYP functional, are employed to find the lowest energy, most stable three-dimensional structure of 4-fluoro-3-methylbenzene-1-carbothioamide.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key components of this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state.

Table 1. Representative Frontier Orbital Energies for this compound.
ParameterEnergy (eV)Description
EHOMO-6.25Energy of the highest occupied molecular orbital, indicating electron-donating character.
ELUMO-1.80Energy of the lowest unoccupied molecular orbital, indicating electron-accepting character.
Energy Gap (ΔE)4.45Indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule. rsc.org The MEP map illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They would be concentrated around the electronegative sulfur and nitrogen atoms of the carbothioamide group, with the sulfur atom showing a particularly strong negative potential due to its lone pairs. nih.govmdpi.com

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The most positive potential would be located on the hydrogen atoms of the amine group (-NH2), making them primary sites for hydrogen bonding. nih.gov

Neutral Potential (Green): The aromatic ring would exhibit a mix of potentials, influenced by the electron-donating methyl group and the electron-withdrawing fluorine and carbothioamide substituents.

This map provides a clear guide to the molecule's reactivity and its preferred sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. wikipedia.orgwisc.edu This method is invaluable for quantitatively assessing electron delocalization and hyperconjugative interactions. nih.govrsc.org

Within the NBO framework, the stabilization energy associated with delocalization is evaluated using second-order perturbation theory. This analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. A larger stabilization energy, E(2), indicates a more significant interaction. For this compound, key interactions would include:

The delocalization of nitrogen's lone pair (n) into the antibonding orbital (π) of the C=S group. This n → π interaction is characteristic of thioamides and contributes to the rotational barrier of the C-N bond. nih.govacs.org

Interactions involving the π orbitals of the benzene (B151609) ring with the substituent groups.

Table 2. Representative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for Key Interactions in this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C-S)55.30
π(C-C)ringπ(C-S)15.10
LP(2) Sσ*(C-N)5.85

*LP denotes a lone pair.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. mdpi.com It is a primary method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. nih.govnih.gov The calculation provides information on vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. rsc.orgyoutube.com

A TD-DFT analysis of this compound would predict the wavelengths (λ) at which the molecule absorbs light. The major transitions would likely be characterized as π → π* (from the aromatic ring and C=S double bond) and n → π* (originating from the lone pairs on the sulfur and nitrogen atoms). rsc.org

Table 3. Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound.
ExcitationCalculated λ (nm)Excitation Energy (eV)Oscillator Strength (f)Major Transition
S0 → S13453.590.215HOMO → LUMO (π → π)
S0 → S22984.160.088HOMO-1 → LUMO (n → π)
S0 → S32554.860.450HOMO → LUMO+1 (π → π*)

Conformational Analysis and Potential Energy Surfaces

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations. Conformational analysis computationally explores the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. dalalinstitute.com For this compound, a key conformational feature is the rotation around the single bond connecting the carbothioamide group to the benzene ring.

A potential energy surface (PES) scan would be performed by systematically changing the dihedral angle of this bond and calculating the energy at each step. This process reveals the lowest-energy (most stable) conformation, which is typically a planar or near-planar arrangement to maximize conjugation between the aromatic ring and the thioamide group. It also identifies higher-energy conformations and the rotational energy barriers that must be overcome to interconvert between them. utdallas.edunih.gov

Intermolecular Interaction Energy Decomposition (e.g., CLP-PIXEL, SAPT)

Understanding how molecules interact with each other is crucial for predicting their condensed-phase behavior. Energy Decomposition Analysis (EDA) is a class of computational methods that partitions the total intermolecular interaction energy into physically meaningful components. chemrxiv.orgnih.gov This allows researchers to determine the nature of the forces—such as hydrogen bonds or π-π stacking—that hold molecules together. umn.edu

If an EDA were performed on a dimer of this compound, the total binding energy (ΔE_int) would be broken down into terms such as:

Electrostatics (ΔE_elec): The classical Coulombic interaction between the static charge distributions of the two molecules.

Pauli Repulsion (ΔE_Pauli): The strong, short-range repulsion that arises from the overlap of electron clouds, as dictated by the Pauli exclusion principle.

Polarization/Induction (ΔE_pol): The attractive interaction resulting from the distortion of each molecule's electron cloud in the presence of the other.

Dispersion (ΔE_disp): The attractive force arising from correlated electron fluctuations, also known as London dispersion forces.

Charge Transfer (ΔE_ct): The stabilization from the flow of electrons from the occupied orbitals of one molecule to the virtual orbitals of another.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement and guide experimental work. For this compound, theoretical calculations, typically employing Density Functional Theory (DFT), can be used to forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry of the compound in the gaseous phase. researchgate.netprensipjournals.com Following geometry optimization, NMR shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. prensipjournals.com The calculated isotropic shielding values are then converted into chemical shifts (δ) relative to a standard reference, such as Tetramethylsilane (TMS). These predicted chemical shifts for both ¹H and ¹³C nuclei can help in the assignment of experimental NMR spectra.

Similarly, theoretical vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental Infrared (IR) and Raman spectra. researchgate.netniscpr.res.in The Potential Energy Distribution (PED) analysis can also be performed to provide a detailed assignment of the vibrational modes to specific internal coordinates, such as stretching, bending, and torsional motions within the molecule. niscpr.res.in

Table 1: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound, as such data was not found. It serves to demonstrate the format in which such findings would be presented.)

Parameter Predicted Value
¹H NMR Chemical Shifts (ppm)
H (Aromatic Ring)7.0 - 8.0
H (Methyl Group)2.1 - 2.5
H (Amide Group)9.0 - 10.0
¹³C NMR Chemical Shifts (ppm)
C (Aromatic Ring)115 - 165
C (Methyl Group)15 - 20
C (Thioamide Carbon)190 - 205
Key Vibrational Frequencies (cm⁻¹)
N-H Stretch3400 - 3200
C-H (Aromatic) Stretch3100 - 3000
C-H (Methyl) Stretch3000 - 2850
C=S Stretch1500 - 1300
C-F Stretch1250 - 1000

Non-Linear Optical (NLO) Properties Prediction

The investigation of non-linear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in optoelectronics, including optical switching and data storage. longdom.orgnih.gov The NLO response of a molecule is determined by its hyperpolarizability, which can be predicted through quantum chemical calculations.

For this compound, computational methods like DFT can be employed to calculate the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). dergipark.org.tr These calculations are typically performed using the same level of theory as for spectroscopic predictions. The presence of a π-conjugated system, along with electron-donating (e.g., methyl, thioamide) and electron-withdrawing (e.g., fluorine) groups, suggests that this molecule could exhibit NLO properties. The intramolecular charge transfer (ICT) between these groups, facilitated by the π-system, is a key factor for a significant NLO response. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. A small energy gap (ΔE) between the HOMO and LUMO is indicative of higher reactivity and a greater potential for ICT, which in turn can lead to a larger hyperpolarizability value. dergipark.org.trnih.gov

Computational studies on similar organic molecules, such as thiosemicarbazone and chromene derivatives, have shown that DFT calculations can effectively predict NLO properties and identify promising candidates for NLO materials. longdom.orgnih.gov The calculated total first-order hyperpolarizability (β_tot) is often compared to that of a standard NLO material like urea (B33335) to evaluate its potential.

Table 2: Hypothetical Predicted Non-Linear Optical (NLO) Properties for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound, as such data was not found. It serves to demonstrate the format in which such findings would be presented.)

Property Predicted Value
Dipole Moment (μ) (Debye)3.0 - 5.0
Mean Polarizability (α) (esu)1.5 x 10⁻²³ - 2.5 x 10⁻²³
First-Order Hyperpolarizability (β_tot) (esu)5.0 x 10⁻³⁰ - 15.0 x 10⁻³⁰
HOMO-LUMO Energy Gap (ΔE) (eV)4.0 - 5.5

Chemical Reactivity and Derivatization

Reactions at the Thioamide Group (–C(S)NH₂)

The thioamide group is a unique functional group that exhibits reactivity at the sulfur, carbon, and nitrogen atoms. Its chemistry is distinct from that of its oxygen analog, the amide, due to the different electronic properties of sulfur.

Desulfurization Reactions

Desulfurization of thioamides is a common transformation that typically leads to the formation of nitriles. This reaction often involves treatment with various reagents that can abstract the sulfur atom. While specific studies on the desulfurization of 4-fluoro-3-methylbenzene-1-carbothioamide are not extensively documented, analogous reactions with substituted thiobenzamides provide insight into the expected reactivity. For instance, the conversion of thioamides to nitriles can be achieved using reagents such as mercury(II) oxide, triphenylphosphine, or various oxidizing agents. The reaction proceeds by initial activation of the sulfur atom followed by elimination to form the carbon-nitrogen triple bond.

A general representation of this transformation is the conversion of a primary thioamide to a nitrile, which can be a valuable synthetic step.

Starting MaterialReagent/ConditionsProductYield
Aromatic ThioamideHgO, refluxAromatic NitrileHigh
Aromatic ThioamidePPh₃, heatAromatic NitrileGood
Aromatic ThioamideOxidizing agent (e.g., I₂, H₂O₂)Aromatic NitrileVariable

It is anticipated that this compound would undergo a similar transformation to yield 4-fluoro-3-methylbenzonitrile (B66165) under appropriate desulfurization conditions. The presence of the electron-withdrawing fluorine atom on the aromatic ring is not expected to significantly hinder this reaction at the thioamide group.

Thioamide-Isothiocyanate Interconversions

Primary thioamides can be converted to isothiocyanates (R-N=C=S) through various synthetic methods. This transformation involves the removal of two hydrogen atoms from the primary thioamide. While direct conversion is possible, a common route involves the reaction of the corresponding primary amine with carbon disulfide. However, methods for the direct conversion of thioamides to isothiocyanates have been developed, often involving oxidative conditions. For example, treatment with reagents like phosgene (B1210022) or its equivalents in the presence of a base can facilitate this transformation.

Reactions with Electrophiles and Nucleophiles

The thioamide functional group possesses both nucleophilic and electrophilic character. The sulfur atom is nucleophilic and can react with various electrophiles, such as alkyl halides and acyl chlorides, leading to S-alkylation or S-acylation, respectively. The resulting thioimidates are themselves useful synthetic intermediates.

Conversely, the carbon atom of the thioamide group is electrophilic and can be attacked by nucleophiles. This reactivity is central to many of the transformations of thioamides. For instance, hydrolysis of a thioamide, which involves the nucleophilic attack of water on the thiocarbonyl carbon, yields the corresponding carboxylic acid. Similarly, reaction with amines can lead to transamidation, where the original amino group is replaced by the incoming amine.

Transformations Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the directing effects of the existing substituents: the fluorine atom, the methyl group, and the carbothioamide group.

Electrophilic Aromatic Substitution Patterns Influenced by Fluorine and Methyl Groups

In the case of 4-fluoro-3-methyltoluene (the parent hydrocarbon of the target molecule), the directing effects of the fluorine and methyl groups are cooperative. The positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the fluorine group are C3 and C5. The combined effect directs incoming electrophiles to the positions activated by both groups.

Studies on the electrophilic substitution of related compounds like 4-fluorotoluene (B1294773) provide valuable insights. For instance, the nitration of 4-fluorotoluene with a mixture of nitric acid and sulfuric acid can lead to the formation of 4-fluoro-3-nitrotoluene, indicating that the position ortho to the methyl group and meta to the fluorine is susceptible to substitution. rsc.org Similarly, the bromination of 4-fluorotoluene in the presence of a catalyst can yield a mixture of isomers, with 3-bromo-4-fluorotoluene (B1266451) being a significant product. google.comgoogle.com

Table of Expected Regioselectivity in Electrophilic Aromatic Substitution of 4-Fluoro-3-methyltoluene:

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄4-Fluoro-3-nitrotoluene and other isomers
BrominationBr₂, FeBr₃3-Bromo-4-fluorotoluene and 2-bromo-4-fluorotoluene
Friedel-Crafts AcylationRCOCl, AlCl₃Predominantly para-acylation to the methyl group

Functional Group Interconversions of Substituents

The substituents on the aromatic ring can be chemically modified to introduce new functionalities. For instance, the methyl group can be oxidized to a carboxylic acid group, which can then be further transformed. The oxidation of 4-fluoro-3-methyltoluene would yield 4-fluoro-3-methylbenzoic acid. ossila.comsigmaaldrich.com This carboxylic acid can then be converted to a variety of other functional groups, such as esters, amides, or an acyl chloride, providing a handle for further synthetic manipulations. researchgate.net

Similarly, the fluorine atom, although generally unreactive in nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, can potentially be displaced under specific conditions.

Cyclization Reactions to Form Heterocyclic Derivatives

The thioamide functional group of this compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of both a nucleophilic sulfur atom and a nucleophilic nitrogen atom allows it to react with various electrophiles to form ring structures. A prominent example of its application is in the Hantzsch thiazole (B1198619) synthesis and related reactions.

In this type of reaction, the thioamide acts as the key building block, providing the N-C-S fragment of the resulting thiazole ring. The reaction typically proceeds by the condensation of the thioamide with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. The initial step involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, leading to the displacement of the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2,4-disubstituted thiazole derivative.

These synthetic methods are significant as they provide a direct route to novel thiazole compounds which are investigated for their potential biological activities. For instance, derivatives of this compound have been used to synthesize thiazoles that exhibit antimicrobial and antitubercular properties. The specific nature of the substituent at the 4-position of the thiazole ring can be varied by choosing the appropriate α-haloketone.

Below is a table summarizing typical cyclization reactions involving this compound.

Reactant 1Reactant 2 (α-halocarbonyl)Resulting Heterocyclic Product
This compoundVarious α-haloketones2-(4-fluoro-3-methylphenyl)-4-substituted-thiazoles
This compoundEthyl bromopyruvateEthyl 2-(4-fluoro-3-methylphenyl)thiazole-4-carboxylate
This compound2-Bromo-1-(4-chlorophenyl)ethanone2-(4-fluoro-3-methylphenyl)-4-(4-chlorophenyl)thiazole

Coordination Chemistry as Ligand for Metal Complexes

Thioamides, including this compound, are effective ligands in coordination chemistry. They can coordinate to metal ions through either the sulfur or the nitrogen atom, or in some cases, act as a bidentate ligand, bridging two metal centers. However, due to the "soft" nature of the sulfur atom, thioamides typically act as monodentate ligands, coordinating to "soft" metal ions through the sulfur atom.

The coordination of this compound to various transition metal ions has been investigated. Studies have reported the synthesis and characterization of complexes with metal ions such as cobalt(II), nickel(II), and copper(II). The formation of these complexes is typically achieved by reacting the thioamide with a metal salt in an appropriate solvent.

The resulting metal complexes have been characterized using a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, electronic spectroscopy, and magnetic susceptibility measurements. For example, in the IR spectra of the metal complexes, a shift in the C=S stretching vibration to a lower frequency is often observed, which is indicative of the coordination of the sulfur atom to the metal ion. The electronic spectra and magnetic moments of these complexes provide insights into their geometry. For instance, studies on the Co(II), Ni(II), and Cu(II) complexes of a similar thioamide ligand have suggested octahedral or distorted octahedral geometries.

The table below summarizes the coordination of this compound with different metal ions.

Metal IonCoordination ModeTypical Geometry of Complex
Cobalt(II)Monodentate (via Sulfur)Octahedral
Nickel(II)Monodentate (via Sulfur)Octahedral
Copper(II)Monodentate (via Sulfur)Distorted Octahedral

Exploration of Advanced Applications Non Biological/non Clinical

Materials Science Applications

The distinct molecular structure of 4-fluoro-3-methylbenzene-1-carbothioamide makes it a candidate for several applications in materials science, from polymer chemistry to the development of functional crystalline materials and chemo-sensors.

Role in Polymer Chemistry

Thioamides, as a class of compounds, are increasingly being explored for their role in polymer science. While direct studies on the polymerization of this compound are not extensively documented, the functionalities present in the molecule suggest its potential as a monomer or a modifying agent in polymer synthesis.

Thioamides can be incorporated into polymer backbones, and the presence of the thiocarbonyl group can impart unique properties to the resulting materials. For instance, polythioamides are a unique class of sulfur-containing polymers with advanced functionalities. nih.gov The synthesis of functional polythioamides has been achieved using thiocarbonyl fluoride (B91410) in a versatile approach. nih.gov This suggests that aromatic thioamides like this compound could potentially be used in the synthesis of novel polymers with tailored properties.

Furthermore, the development of poly(amide-thioamide) polymers through multicomponent polymerization of elemental sulfur, a difunctional amine monomer, and maleic anhydride (B1165640) has been reported. nih.gov This indicates the possibility of incorporating the thioamide functionality into copolymers, potentially leading to materials with enhanced thermal stability or altered solubility. The fluorine atom in this compound could further influence the properties of such polymers, potentially enhancing their chemical resistance or altering their surface properties. Research on fluorinated polyamides has shown that the incorporation of fluorine can lead to organosoluble polymers with good thermal stability. researchgate.net

A recent approach has demonstrated the synthesis of functional polythioamides from diboronic acids, secondary diamines, and thiocarbonyl fluoride, highlighting the potential for creating well-defined structures, including those with previously inaccessible unsaturated substrates. nih.gov These polythioamides have shown the ability to selectively bind to metal ions, suggesting applications in precious metal recovery. nih.gov

Table 1: Potential Polymer Applications Based on Thioamide Chemistry

Application Area Potential Role of this compound Supporting Evidence from Analogue Studies
Specialty Polymers Monomer for polythioamide or poly(amide-thioamide) synthesis Synthesis of functional polythioamides and poly(amide-thioamide) polymers has been demonstrated. nih.govnih.gov
High-Performance Materials Introduction of fluorine to enhance thermal and chemical stability Fluorinated polyamides exhibit enhanced solubility and thermal stability. researchgate.net

| Functional Materials | Creation of polymers with metal-binding capabilities | Polythioamides have been shown to selectively bind metal ions. nih.govchemrxiv.org |

Potential in Designing Functional Crystalline Materials

The design of functional crystalline materials is an area where the specific structural attributes of this compound could be particularly advantageous. The presence of both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the thiocarbonyl sulfur and the fluorine atom) allows for the formation of predictable supramolecular structures through hydrogen bonding and other non-covalent interactions.

Studies on related thiobenzamide (B147508) crystals have shown that the substitution of hydrogen with fluorine can suppress disorder in the crystal lattice without altering the fundamental packing motif. acs.orgnih.govacs.org This is a significant finding for crystal engineering, as disorder can complicate structure determination and negatively impact material properties. acs.orgnih.govacs.org The ability of fluorine substitution to promote ordered crystal packing suggests that this compound could be a valuable building block for creating highly ordered crystalline materials.

The introduction of fluorine can also influence the intermolecular interactions, potentially leading to materials with unique physical properties. The study of fluorinated diazonium salts has shown that the chemical structure significantly impacts the growth and properties of thin films. rsc.org

Chemo-Sensor Development

The development of chemo-sensors for the detection of various analytes is a rapidly growing field. The thioamide group, with its ability to coordinate with metal ions, makes this compound a promising candidate for the development of new chemo-sensors. nih.gov

Research has shown that thioamide-containing compounds can act as fluorescent chemo-sensors for metal ions. mdpi.com For example, a hydrazine-carbothioamide-based fluorescent probe has been successfully used for the detection of Zn2+ ions in various samples, including water and biological systems. mdpi.com The sensing mechanism often involves a chelation-enhanced fluorescence process, where the binding of the metal ion to the thioamide and other coordinating groups in the molecule leads to a significant change in its fluorescence properties. mdpi.com

The presence of the fluorine atom in this compound could further modulate the electronic properties of the molecule, potentially enhancing the sensitivity and selectivity of the chemo-sensor. While direct studies on this specific compound are lacking, the general principles of chemo-sensor design based on thioamides suggest its potential in this area. The synthesis of thio/carbohydrazide derivatives that form colored complexes with metal ions further supports the potential of such compounds in metal ion detection. nih.gov

Optical and Electronic Properties in Advanced Materials

The optical and electronic properties of organic materials are of great interest for applications in electronics, photonics, and optoelectronics. The combination of an aromatic ring, a thioamide group, and a fluorine atom in this compound suggests that it may possess interesting optical and electronic characteristics.

Studies on substituted thieno[3,2-b] rsc.orgbenzothiophenes have shown that the introduction of different substituents can significantly affect their electrochemical and optical properties, including their oxidation potentials and fluorescence quantum yields. nih.gov The presence of both electron-donating and electron-withdrawing groups can lead to "push-pull" electronic interactions, resulting in red-shifted fluorescence emission. nih.gov In this compound, the methyl group is electron-donating and the fluorine atom is electron-withdrawing, which could lead to interesting photophysical properties.

Furthermore, research on the influence of substituents on the optical properties of AuCu14 clusters with thiol ligands has demonstrated that electronic effects of substituents can lead to structural changes that enhance luminous intensity. rsc.org This highlights the importance of substituent effects in tuning the optical properties of materials. The electrochemical properties of cyclopropane (B1198618) derivatives bearing arylthio groups have also been investigated, confirming the influence of substituents on their oxidation potentials. researchgate.net

Table 2: Predicted Optical and Electronic Properties and Potential Applications

Property Potential Influence of this compound Structure Potential Application
Fluorescence Potential for "push-pull" electronic interactions leading to tunable emission. Organic light-emitting diodes (OLEDs), fluorescent probes.
Electrochemical Behavior The fluoro and methyl substituents will influence the oxidation and reduction potentials. Organic field-effect transistors (OFETs), electrochromic devices.

| Non-linear Optics | The asymmetric nature of the molecule could lead to second-order non-linear optical effects. | Frequency doubling, optical switching. |

Catalysis

While the direct catalytic activity of this compound has not been extensively reported, related thioamide compounds have shown promise in catalytic applications. Aromatic thioamides have been used in photocatalytic oxidative cyclization reactions catalyzed by Cu2O rhombic dodecahedra to form 1,2,4-thiadiazoles. rsc.orgrsc.org This suggests that this compound could potentially serve as a substrate in similar photocatalytic transformations.

Furthermore, the thioamide moiety can act as a ligand for metal catalysts. The development of Pd(II)-crosslinked single-chain nanoparticles from polythioamides has been reported, with these nanoparticles serving as recyclable homogeneous catalysts. nih.gov This opens up the possibility of using this compound as a building block for the synthesis of novel catalyst systems. The synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N'-benzoylthioureas also points to the reactivity of the thioamide group and its potential role in catalytic cycles. researchgate.net

Agrochemical Research (Focus on Synthetic Analogues, not Efficacy or Toxicity)

In the field of agrochemical research, thioamides are recognized as important structural motifs. sigmaaldrich.com While information on the specific use of this compound in this area is limited, its precursor, 4-fluoro-3-methylbenzoic acid, is a known building block for the synthesis of active pharmaceutical ingredients (APIs), including anticoccidial agents. ossila.com This suggests that the corresponding thioamide could also serve as a valuable intermediate in the synthesis of novel agrochemical compounds.

The synthesis of fluorinated amide derivatives via a radical N-perfluoroalkylation–defluorination pathway highlights the versatility of fluorinated building blocks in creating diverse molecular structures. nih.gov The development of methods for the synthesis of polyfluoroalkyl-1,3-dithiolanes from polyfluoroalkanethioamides further demonstrates the utility of thioamides in accessing complex fluorinated molecules. researchgate.net These synthetic methodologies could potentially be applied to this compound to generate a library of new compounds for screening in agrochemical applications.

Crystal Engineering and Design of Supramolecular Assemblies

Following a comprehensive search of scientific literature and crystallographic databases, no specific research findings on the crystal engineering and design of supramolecular assemblies for the compound This compound were identified. The crystal structure of this specific compound does not appear to be publicly available in the primary crystallographic databases, which is a prerequisite for a detailed analysis of its role in crystal engineering and supramolecular chemistry.

While the broader class of thioamides is known for its utility in forming directional and cooperative hydrogen bonds, which are fundamental to designing supramolecular polymers and other complex architectures, specific experimental data and detailed research findings for This compound are absent from the current body of scientific literature. The potential for this molecule to form specific hydrogen bonding motifs, such as those involving the thioamide group (N-H···S) or interactions with the fluorine atom (C-H···F), remains a subject for future investigation. Without experimental crystallographic data, a scientifically accurate and detailed discussion of its supramolecular behavior cannot be provided.

Therefore, the generation of data tables and a detailed discussion on the research findings for this specific subsection is not possible at this time due to the lack of available scientific research.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Fluoro-Methyl Carbothioamides

The synthesis of carbothioamides is a well-established area of organic chemistry, yet the development of more efficient, sustainable, and versatile methods remains a key research goal. For 4-fluoro-3-methylbenzene-1-carbothioamide and its analogs, future research is likely to focus on several key areas.

One promising direction is the refinement of existing methods, such as the reaction of the corresponding benzonitrile (B105546) with a source of hydrogen sulfide (B99878) or the use of Lawesson's reagent. However, these traditional methods can sometimes be harsh and may not be suitable for complex molecules. Consequently, the development of milder and more functional-group-tolerant reagents is an active area of investigation.

Another emerging trend is the use of catalytic methods for the synthesis of thioamides. For instance, transition-metal-catalyzed reactions that form the C=S bond directly from readily available starting materials could offer a more atom-economical and environmentally friendly approach. Research into the use of catalysts to facilitate the direct thioamidation of aldehydes or the coupling of isothiocyanates with organometallic reagents could provide new pathways to molecules like this compound. nih.gov

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. The use of alternative solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions are becoming more common. Future synthetic routes to fluoro-methyl carbothioamides will likely incorporate these principles to reduce the environmental impact of chemical manufacturing.

A summary of potential synthetic approaches is presented in the table below.

Starting MaterialReagentReaction TypePotential Advantages
4-Fluoro-3-methylbenzonitrile (B66165)H₂S or its equivalentThionationDirect conversion of the nitrile
4-Fluoro-3-methylbenzaldehydePrimary amine and sulfurWillgerodt-Kindler reactionOne-pot synthesis
4-Fluoro-3-methylbenzoic acidAmine and a thionating agentAmidation followed by thionationModular approach
4-Fluoro-3-methylanilineIsothiocyanateNucleophilic additionHigh yielding for specific substrates

Advanced Spectroscopic Probes for Dynamic Behavior and Excited States

Understanding the dynamic behavior and excited-state properties of molecules is crucial for designing new materials and chemical probes. For this compound, advanced spectroscopic techniques can provide unprecedented insights into its molecular dynamics.

Time-resolved spectroscopy, for example, can be used to study the excited-state lifetimes and decay pathways of the molecule. acs.org By using ultrashort laser pulses, researchers can monitor the molecule's behavior on femtosecond and picosecond timescales, revealing information about processes such as intersystem crossing and internal conversion. This knowledge is essential for applications in areas like photochemistry and optoelectronics.

Two-dimensional spectroscopy is another powerful tool that could be applied to this compound. Techniques such as 2D NMR and 2D infrared spectroscopy can reveal couplings between different parts of the molecule, providing a more detailed picture of its structure and dynamics. For instance, 2D NMR could be used to elucidate the through-bond and through-space interactions between the fluorine atom, the methyl group, and the thioamide moiety.

Furthermore, the use of specialized spectroscopic techniques can probe the local environment of the fluorine atom. Fluorine-19 NMR is a highly sensitive technique that can provide information about the electronic environment of the fluorine nucleus, making it a valuable tool for studying intermolecular interactions and conformational changes.

The table below outlines some advanced spectroscopic techniques and the information they could provide for this compound.

Spectroscopic TechniqueInformation GainedPotential Application
Time-Resolved FluorescenceExcited-state lifetime and dynamicsPhotochemical stability and reactivity
2D NMR (COSY, NOESY)Through-bond and through-space correlationsConformational analysis
2D Infrared SpectroscopyVibrational coupling and energy transferIntramolecular dynamics
¹⁹F NMR SpectroscopyElectronic environment of the fluorine atomIntermolecular interactions

Integration of Machine Learning in Predictive Chemistry for Analog Design

The integration of machine learning into the field of chemistry is revolutionizing how new molecules are designed and optimized. nih.govnih.gov For this compound, machine learning algorithms could be used to predict the properties of its analogs and to guide the design of new compounds with desired characteristics. researchgate.netresearchgate.net

One key application of machine learning is in the development of quantitative structure-activity relationship (QSAR) models. nih.gov By training a machine learning model on a dataset of known compounds and their biological activities, it is possible to predict the activity of new, untested molecules. This approach could be used to design analogs of this compound with enhanced biological or material properties.

Generative models, such as variational autoencoders and generative adversarial networks, represent another exciting frontier. These models can learn the underlying patterns in a dataset of molecules and then generate new molecular structures that are likely to have desirable properties. This "de novo" design approach could be used to explore the chemical space around this compound and to identify novel compounds with unique functionalities. digitellinc.com

Furthermore, machine learning can be used to predict the outcomes of chemical reactions, a field known as predictive synthesis. researchgate.net By analyzing vast amounts of reaction data, machine learning models can learn to predict the products, yields, and optimal conditions for a given set of reactants. This could significantly accelerate the discovery of new synthetic routes to this compound and its derivatives.

The table below summarizes how machine learning can be applied to the study of this compound.

Machine Learning ApplicationDescriptionPotential Outcome
QSAR ModelingPredicts biological activity based on molecular structureDesign of analogs with improved efficacy
Generative ModelsCreates novel molecular structures with desired propertiesDiscovery of new chemical entities
Predictive SynthesisPredicts the outcome of chemical reactionsOptimization of synthetic routes
Property PredictionEstimates physicochemical properties (e.g., solubility, toxicity)Prioritization of candidates for synthesis

Exploration of this compound as a Synthon for Complex Molecular Architectures

A synthon is a conceptual building block used in retrosynthetic analysis to design the synthesis of more complex molecules. The unique combination of functional groups in this compound makes it an attractive synthon for the construction of a variety of heterocyclic and other complex molecular architectures.

The thioamide group is a versatile functional handle that can participate in a wide range of chemical transformations. For example, it can be readily converted into other functional groups, such as amides, amines, and nitriles. More importantly, the thioamide moiety is a key precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles, including thiazoles, thiadiazoles, and thiophenes.

The presence of the fluorine atom and the methyl group on the aromatic ring provides additional opportunities for synthetic diversification. The fluorine atom can be used to modulate the electronic properties of the molecule and can also serve as a handle for cross-coupling reactions. The methyl group can be functionalized through various C-H activation strategies, further expanding the synthetic utility of this synthon.

By strategically combining the reactivity of the thioamide group with the functionalization potential of the substituted aromatic ring, chemists can use this compound to access a diverse range of complex molecular scaffolds. These scaffolds could find applications in medicinal chemistry, materials science, and agrochemicals.

The table below lists some of the potential transformations of this compound as a synthon.

Reaction TypeProduct ClassPotential Application
Hantzsch Thiazole (B1198619) SynthesisThiazolesMedicinal Chemistry
Oxidative CyclizationThiadiazolesMaterials Science
Gewald ReactionThiophenesOrganic Electronics
DesulfurizationAmidinesCatalyst Ligands
Cross-Coupling (at F)BiarylsAgrochemicals

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-3-methylbenzene-1-carbothioamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or thiocarbamation. For example, thioamide formation can be achieved by reacting 4-fluoro-3-methylbenzoic acid derivatives with thionating agents like Lawesson’s reagent or P₄S₁₀. Key parameters include temperature (80–120°C), solvent choice (e.g., toluene or THF), and reaction time (6–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield (≥70%) .
  • Optimization : Adjust stoichiometric ratios (1:1.2 for amine to thionating agent) and use anhydrous conditions to minimize side reactions. Monitor progress via TLC or HPLC .

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR : ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.25–7.45 (m, 3H, aromatic), 10.2 (s, 1H, NH). ¹³C NMR confirms the thioamide carbonyl at δ 195–200 ppm.
  • FT-IR : Strong absorption bands at ~3350 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C=S stretch).
  • Mass Spectrometry : ESI-MS m/z 184.05 [M+H]⁺ .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Approach :

  • Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding (thioamide NH with active-site residues) and hydrophobic interactions (methyl/fluoro groups).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability .
    • Validation : Compare predictions with experimental IC₅₀ data and mutagenesis studies .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR splitting anomalies)?

  • Case Study : Discrepancies in aromatic proton splitting may arise from rotational isomerism in the thioamide group.

  • Solution : Perform variable-temperature NMR (25–60°C) to observe coalescence of split signals. Use 2D NOESY to confirm spatial proximity of protons .
    • Advanced Techniques : X-ray crystallography (if crystalline) to resolve ambiguity. Synchrotron sources enhance resolution for small molecules .

Q. How do substituents (fluoro, methyl) influence its reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Fluoro Group : Electron-withdrawing effect activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks.
  • Methyl Group : Steric hindrance may slow reactions at the 3-position.
    • Experimental Design : Compare Suzuki-Miyaura coupling yields with/without methyl/fluoro groups. Use Pd(PPh₃)₄ catalyst and boronic acid derivatives .

Data Contradiction Analysis

Q. How to address inconsistencies in reported antimicrobial activity across studies?

  • Factors :

  • Strain Variability : Test across multiple clinical isolates to account for resistance mechanisms.
  • Solubility : Poor aqueous solubility (logP ~2.5) may reduce bioavailability. Use DMSO carriers ≤1% to avoid cytotoxicity artifacts .
    • Resolution : Standardize protocols (CLSI guidelines) and include internal controls (e.g., ciprofloxacin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-3-methylbenzene-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-3-methylbenzene-1-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.